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Compound of Interest

Compound Name: 11,13-Dihydroivalin

Cat. No.: B186729

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of
11,13-Dihydroivalin, a sesquiterpene lactone of scientific interest. This document details the
spectroscopic data and experimental methodologies that have been pivotal in defining its
molecular structure, offering a valuable resource for researchers in natural product chemistry,
medicinal chemistry, and drug development.

Spectroscopic Data Summary

The structural framework of 11,13-Dihydroivalin has been primarily established through the
application of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The
following tables summarize the key quantitative data obtained from *H and 3C NMR
spectroscopy, which are fundamental to the assignment of its chemical structure.

Table 1: *H NMR Spectroscopic Data for 11,13-Dihydroivalin
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Chemical Shift (5,

Coupling Constant

Proton Multiplicity

ppm) (J, Hz)
H-1 5.14 dd 4,7
H-5 2.75 d
H-6 3.56 dd 9
Ci3-Hs 2.19 S
Cisa-Hs 1.65 S
Cis-Hs 1.27 S

Table 2: 13C NMR Spectroscopic Data for 11,13-Dihydroivalin and Related Compounds
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11,13- 11a-Hydroxy- 11B-Hydroxy- Nor-

Carbon Dihydroparthe  dihydroparthe dihydroparthe sesquiterpene
nolide (4) nolide (5) nolide (6) ketone (13)

1 125.7 125.8 125.9 80.1

2 31.8 31.7 31.6 37.8

3 39.4 39.5 394 34.2

4 139.7 139.6 139.7 139.8

5 51.2 51.3 51.2 50.8

6 82.3 82.4 82.3 78.9

7 48.1 48.2 48.1 54.3

8 27.9 28.0 27.9 28.1

9 36.1 36.2 36.1 36.2

10 133.4 1335 133.4 133.5

11 41.5 70.9 70.8 209.1

12 178.9 179.1 179.0 176.1

13 12.9 10.1 10.2 29.8

14 16.8 16.7 16.8 16.9

15 17.5 17.6 17.5 17.6

Note: Data for related compounds are provided for comparative analysis. The data for the nor-

sesquiterpene ketone (13) is particularly relevant as it shares a similar core structure.[1]

Experimental Protocols

The elucidation of the structure of 11,13-Dihydroivalin and related sesquiterpene lactones

involves a series of key experiments. The following sections provide a detailed methodology for

these essential procedures.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for determining the connectivity and
stereochemistry of 11,13-Dihydroivalin.

 Instrumentation: *H and 3C NMR spectra are typically recorded on a Bruker-AC200
spectrometer or an equivalent instrument.

o Sample Preparation: Samples are dissolved in deuterated chloroform (CDCIs) with
tetramethylsilane (TMS) used as an internal standard for chemical shift referencing.

* 1H NMR Spectroscopy: Standard proton NMR spectra are acquired to determine the
chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants of the
hydrogen atoms in the molecule. These parameters provide information about the electronic
environment and neighboring protons for each hydrogen nucleus.

e 13C NMR Spectroscopy: Carbon-13 NMR spectra are recorded to identify the number of
unique carbon atoms and their chemical environments. Techniques such as Distortionless
Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between
methyl (CHs), methylene (CHz), methine (CH), and quaternary carbons.

e 2D NMR Experiments: To establish the connectivity between protons and carbons, a suite of
two-dimensional NMR experiments are utilized:

o COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which
protons are adjacent to each other in the molecular structure.

o HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and
carbon atoms.

o HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range correlations
between protons and carbons (typically over two to three bonds), which is crucial for
assembling the carbon skeleton.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition
of the compound.
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Instrumentation: A Hewlett-Packard HP5985 spectrometer or a similar instrument is used to

obtain mass spectra.

e Analysis: The mass spectrum of the parent molecule reveals its molecular weight. High-
resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the
determination of the molecular formula. Fragmentation patterns observed in the mass
spectrum can offer additional structural clues. For a related nor-sesquiterpene ketone, a
molecular ion peak (M*) was observed at m/z 238.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.
e Instrumentation: IR spectra are recorded on a Perkin-Elmer 257 or 1760x spectrometer.

o Sample Preparation: Samples are typically analyzed as a thin film on sodium chloride (NacCl)
plates.

e Analysis: The presence of characteristic absorption bands in the IR spectrum indicates
specific functional groups. For instance, a broad absorption signal around 3400 cm~1is
indicative of a hydroxyl group (-OH), while a strong absorption near 1760 cm~1 is
characteristic of a y-lactone carbonyl group.[1]

Visualizing the Elucidation Pathway and Molecular
Structure

The following diagrams, generated using the DOT language, illustrate the logical workflow of
the structure elucidation process and the chemical structure of 11,13-Dihydroivalin.
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Isolation & Purification
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Workflow for the structure elucidation of 11,13-Dihydroivalin.
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Structural relationship between Ivalin and 11,13-Dihydroivalin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/product/b186729?utm_src=pdf-body
https://www.benchchem.com/product/b186729?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/Chemical-structure-of-sesquiterpene-lactones-isolated-from-Zaluzania-spp_fig1_376232686
https://www.benchchem.com/product/b186729#11-13-dihydroivalin-structure-elucidation
https://www.benchchem.com/product/b186729#11-13-dihydroivalin-structure-elucidation
https://www.benchchem.com/product/b186729#11-13-dihydroivalin-structure-elucidation
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b186729?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b186729?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

